molecular formula C13H24INO4 B8222996 tert-Butyl (R)-3-((tert-butoxycarbonyl)amino)-4-iodobutanoate

tert-Butyl (R)-3-((tert-butoxycarbonyl)amino)-4-iodobutanoate

Cat. No.: B8222996
M. Wt: 385.24 g/mol
InChI Key: FHEMZYHXWAKDML-SECBINFHSA-N
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Description

tert-Butyl ®-3-((tert-butoxycarbonyl)amino)-4-iodobutanoate is a complex organic compound that features a tert-butyl ester and an iodinated butanoate moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-3-((tert-butoxycarbonyl)amino)-4-iodobutanoate typically involves multiple steps, starting from simpler precursors. One common method involves the protection of an amino group using a tert-butoxycarbonyl (Boc) group, followed by iodination of the butanoate chain. The reaction conditions often include the use of strong bases and iodinating agents under controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of tert-Butyl ®-3-((tert-butoxycarbonyl)amino)-4-iodobutanoate may utilize flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The continuous flow allows for better control over reaction parameters, leading to improved product consistency and reduced waste.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-3-((tert-butoxycarbonyl)amino)-4-iodobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodide.

Scientific Research Applications

tert-Butyl ®-3-((tert-butoxycarbonyl)amino)-4-iodobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl ®-3-((tert-butoxycarbonyl)amino)-4-iodobutanoate involves its ability to undergo nucleophilic substitution and deprotection reactions. The Boc group provides stability to the amino group during synthetic transformations, which can be removed under acidic conditions to reveal the reactive amine. This allows for further functionalization and incorporation into larger molecular frameworks .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ®-3-((tert-butoxycarbonyl)amino)-4-iodobutanoate is unique due to its combination of a Boc-protected amine and an iodinated butanoate chain. This dual functionality allows for versatile synthetic applications and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl (3R)-4-iodo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24INO4/c1-12(2,3)18-10(16)7-9(8-14)15-11(17)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,15,17)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEMZYHXWAKDML-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(CI)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](CI)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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